Psicofuranose

説明

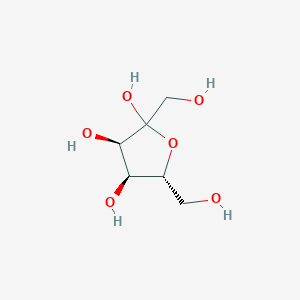

Structure

3D Structure

特性

IUPAC Name |

(3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSUNEUAIZKAJO-JDJSBBGDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Isolation, and Biosynthetic Pathways of Psicofuranose

Methodologies for Investigating Natural Occurrence in Biological Systems

The investigation of psicofuranose in biological systems necessitates a multi-faceted approach, combining classical microbiological techniques with modern analytical methods. The primary known natural source of this compound is as a component of the nucleoside antibiotic psicofuranine (B1678265), which is produced by certain microorganisms.

Initial screening for this compound-producing organisms often involves the cultivation of microbial strains, particularly from the genus Streptomyces, on various growth media. Following cultivation, the culture broth and microbial cells are separated for subsequent extraction and analysis.

A variety of analytical techniques can be employed to detect and quantify this compound in biological extracts. These methods are chosen based on their sensitivity, specificity, and the complexity of the sample matrix.

Commonly Employed Analytical Techniques:

| Technique | Principle | Application in this compound Detection |

| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of compounds between a stationary and a mobile phase. | Used for the separation and quantification of this compound from complex mixtures. Different detector types, such as refractive index (RI) or mass spectrometry (MS), can be coupled with HPLC for enhanced detection and identification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by their detection and identification based on their mass-to-charge ratio. | Derivatization of the non-volatile this compound is required to make it amenable to GC analysis. GC-MS provides high sensitivity and structural information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Crucial for the unambiguous structural elucidation of isolated this compound and for characterizing its stereochemistry. |

| Enzymatic Assays | Utilize the specificity of enzymes to detect or quantify a particular substrate. | Specific epimerases or other enzymes that act on this compound can be used to develop sensitive and specific assays for its detection in biological samples. |

Enzymatic Bioconversion and Epimerization Research

The enzymatic production of D-psicose, the ketohexose form of this compound, from the readily available substrate D-fructose has been a major focus of research. This bioconversion is primarily mediated by the enzyme D-psicose 3-epimerase.

D-Psicose 3-Epimerase-Mediated Transformations of D-Fructose

D-Psicose 3-epimerase (DPEase) catalyzes the reversible epimerization of D-fructose at the C-3 position to yield D-psicose. Several microbial sources of DPEase have been identified, with the enzyme from Agrobacterium tumefaciens being extensively studied. The gene encoding this enzyme has been cloned and expressed in other host organisms, such as Escherichia coli, to facilitate large-scale production. The equilibrium of the reaction typically favors D-fructose, with conversion yields of D-psicose often being around 30-33% under standard conditions. tamu.edunih.gov

Influence of Reaction Parameters on Enzymatic Conversion Yields

The efficiency of the enzymatic conversion of D-fructose to D-psicose is significantly influenced by various reaction parameters. Optimization of these parameters is crucial for maximizing the yield of D-psicose.

Key Reaction Parameters and Their Effects:

| Parameter | Optimal Range/Condition | Effect on Conversion Yield | Reference(s) |

| Temperature | 50-60°C | Higher temperatures generally increase the initial reaction rate. However, temperatures above the optimum can lead to enzyme denaturation and a decrease in stability and overall yield. The equilibrium ratio of D-psicose to D-fructose can also shift with temperature. nih.govgoogle.com | nih.govgoogle.com |

| pH | 7.0-8.0 | The enzyme exhibits maximal activity within a neutral to slightly alkaline pH range. Deviations from the optimal pH can lead to a significant loss of enzyme activity. nih.govgoogle.com | nih.govgoogle.com |

| Metal Ions | Presence of Mn²⁺ or Co²⁺ | The activity of D-psicose 3-epimerase from certain sources is enhanced in the presence of specific divalent metal ions, such as manganese (Mn²⁺) or cobalt (Co²⁺). nih.govresearchgate.net | nih.govresearchgate.net |

| Substrate Concentration | 55-75% (w/w) | High substrate concentrations are desirable for industrial applications to achieve high product titers. However, very high concentrations can sometimes lead to substrate inhibition or issues with viscosity. google.com | google.com |

| Addition of Borate (B1201080) | Molar ratio of borate to fructose (B13574) of 0.6 | The addition of borate can significantly increase the conversion yield of D-psicose from D-fructose. Borate forms a complex with D-psicose, shifting the reaction equilibrium towards the product. This strategy has been shown to increase the conversion yield to as high as 64%. nih.govnih.gov | nih.govnih.gov |

Exploration of this compound within Complex Biosynthetic Gene Clusters

This compound is not only a free sugar but also a key component of more complex secondary metabolites, such as the nucleoside analogue guvermectin. The biosynthesis of these compounds involves intricate enzymatic pathways encoded by dedicated gene clusters.

Role in Guvermectin Biosynthesis and Related Nucleoside Analogues

Recent research has elucidated the biosynthetic gene cluster for guvermectin in Streptomyces caniferus. acs.orgnih.gov Guvermectin is an adenosine (B11128) analogue where the typical ribose sugar is replaced by this compound. acs.orgnih.gov The biosynthesis involves a series of enzymatic steps that synthesize the this compound moiety and attach it to an adenine (B156593) base. This discovery highlights the role of this compound as a building block for bioactive nucleoside analogues. These analogues can interfere with nucleic acid metabolism and exhibit various biological activities, including plant growth regulation. acs.orgnih.govresearchgate.net

Insights into Non-Canonical Enzymatic Pathways Involving this compound

The study of the guvermectin biosynthetic pathway has revealed non-canonical functions of certain enzymes. For instance, the pathway employs a phosphoribohydrolase, GvmA, which selectively hydrolyzes AMP but not the this compound-containing intermediate, psicofuranine 6'-phosphate (PMP). acs.orgnih.gov This selective hydrolysis shunts the metabolic flux towards the production of guvermectin over adenosine. acs.orgnih.gov Furthermore, the crystal structure of GvmE, an adenine phosphoribosyltransferase involved in the pathway, has provided insights into its non-canonical mechanism for recognizing and utilizing the this compound-containing substrate. acs.orgnih.gov These findings underscore the metabolic versatility and the evolution of specialized enzymatic functions in the biosynthesis of this compound-containing natural products.

Metabolic Analysis of this compound in Fermentation Processes

The analysis of this compound and its metabolic intermediates during fermentation is crucial for understanding and optimizing its production. While detailed metabolic flux analysis specifically for this compound is not extensively documented in publicly available research, the principles of metabolic analysis in Streptomyces fermentations for other secondary metabolites can be applied. This involves monitoring the consumption of substrates, the formation of biomass, and the synthesis of the target product and byproducts.

Metabolic profiling of Streptomyces hygroscopicus, a known producer of various secondary metabolites, has been employed to enhance the production of compounds like rapamycin. nih.govresearchgate.net Such studies utilize techniques like gas chromatography-mass spectrometry (GC-MS) to identify a wide range of intracellular metabolites. researchgate.net By comparing the metabolic profiles of wild-type and mutant strains with different production capacities, key metabolic pathways and precursor availabilities that influence the final product yield can be identified. researchgate.net For instance, analyses have revealed that amino acid metabolism plays a significant role in the overproduction of certain antibiotics. researchgate.net

In the context of this compound fermentation, a similar metabolomics approach would be invaluable. It would involve the quantitative analysis of key intermediates in the this compound biosynthetic pathway, as well as related central carbon and nitrogen metabolism pathways.

Key Considerations for Metabolic Analysis in this compound Fermentation:

Carbon Source Utilization: The type and concentration of the carbon source are critical for both cell growth and secondary metabolite production in Streptomyces. mdpi.comresearchgate.netnih.gov Glucose is a commonly used carbon source, but its rapid metabolism can sometimes repress the synthesis of secondary metabolites through carbon catabolite repression (CCR). mdpi.com Alternative or slowly metabolized carbon sources might be beneficial for this compound production. A comprehensive metabolic analysis would quantify the uptake rates of different sugars and their flux through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (a likely source of precursors for this compound), and the tricarboxylic acid (TCA) cycle.

Nitrogen Source Influence: Nitrogen availability and the type of nitrogen source significantly impact the growth and secondary metabolism of Streptomyces. nih.govnih.gov Amino acids, ammonium (B1175870) salts, and complex nitrogen sources like yeast extract or peptone can have varied effects on antibiotic production. nih.govmaxapress.com Metabolic analysis would track the assimilation of different nitrogen sources and their incorporation into biomass and nitrogen-containing precursors relevant to the this compound pathway.

Phosphate Regulation: Phosphate is an essential nutrient, but high concentrations can inhibit the production of some secondary metabolites in Streptomyces. mdpi.com The interplay between carbon and phosphate metabolism is a key regulatory aspect. mdpi.com Monitoring intracellular phosphate levels and the expression of genes involved in phosphate transport and regulation would be an important component of a metabolic analysis.

Hypothetical Data Tables for Metabolic Analysis of this compound Fermentation:

While specific experimental data for this compound is not available, the following tables illustrate the type of data that would be generated from a metabolic analysis study. These are based on typical findings in Streptomyces fermentations for other secondary metabolites.

Table 1: Effect of Carbon Source on this compound Production and Biomass in Streptomyces hygroscopicus

| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) | Specific this compound Production (mg/g Biomass) |

| Glucose | 8.5 | 120 | 14.1 |

| Fructose | 7.9 | 155 | 19.6 |

| Mannitol (B672) | 6.2 | 180 | 29.0 |

| Glycerol | 5.8 | 145 | 25.0 |

This hypothetical data suggests that while glucose supports good biomass, alternative carbon sources like mannitol might lead to higher specific production of this compound.

Table 2: Intracellular Metabolite Concentrations in High vs. Low this compound Producing Strains of Streptomyces hygroscopicus

| Metabolite | High-Producing Strain (Relative Abundance) | Low-Producing Strain (Relative Abundance) | Fold Change |

| Sedoheptulose-7-phosphate | 2.5 | 1.2 | 2.1 |

| Ribose-5-phosphate | 3.1 | 1.8 | 1.7 |

| Fructose-6-phosphate | 1.8 | 2.5 | 0.7 |

| ATP | 4.2 | 2.1 | 2.0 |

| NADP+ | 1.5 | 2.8 | 0.5 |

This hypothetical data points towards the importance of the pentose phosphate pathway (indicated by higher levels of sedoheptulose-7-phosphate and ribose-5-phosphate) and energy status (higher ATP) in enhancing this compound production.

Detailed research focusing on the metabolic flux analysis of this compound biosynthesis is needed to provide concrete quantitative data. Such studies would enable targeted metabolic engineering strategies to improve the fermentation process and increase the yield of this important nucleoside antibiotic.

Chemical Synthesis Methodologies and Strategies for Psicofuranose and Its Derivatives

Development of Total Synthesis Routes for Psicofuranose

The total synthesis of natural products is a field that provides a rigorous test for new synthetic methodologies and confirms the structure of complex molecules. organic-chemistry.orgbaranlab.org While this compound is a naturally occurring monosaccharide, synthetic routes are often developed from other abundant sugars, such as D-fructose or D-psicose, to access specific derivatives and analogs. These syntheses are critical for producing quantities of material for biological evaluation and for creating non-natural analogs with potentially enhanced properties. organic-chemistry.orgstanford.edu

A key challenge in carbohydrate synthesis is the dense arrangement of functional groups, requiring sophisticated strategies to achieve the desired structure and stereochemistry. wiley-vch.de For this compound, synthetic efforts often focus on the preparation of protected building blocks that can be used in subsequent glycosylation reactions. For instance, a common starting point is D-psicose, where the primary alcohols are first protected with a bulky group like TBDPSCl (tert-butyldiphenylsilyl chloride). clockss.org Subsequent protection of the C-3/4 diol, desilylation, and benzoylation can afford a fully protected this compound derivative ready for further modification. clockss.org This multi-step process highlights the strategic application of protecting groups to navigate the complexities of carbohydrate chemistry and assemble the target molecule. stanford.edu

Stereoselective Synthesis Approaches for this compound Anomers and Derivatives

The stereochemical outcome of glycosylation is one of the most critical and challenging aspects of carbohydrate synthesis. nih.gov For this compound, which possesses a sterically congested anomeric center, controlling the formation of the α- or β-glycosidic linkage is paramount. The stereoselectivity of a glycosylation reaction is influenced by numerous factors, including the nature of the glycosyl donor and acceptor, the protecting groups, the solvent, and the reaction temperature. nih.govumsl.edu

A notable strategy for achieving stereoselectivity involves indirect β-D-fructofuranosidation, which proceeds through a selective β-D-psicofuranosidation followed by a stereo-inversion at the C-3 hydroxyl group on the furanose ring. semanticscholar.org This approach was successfully used in the stereoselective synthesis of (+)-5-thiosucrose, where a D-psicofuranosyl donor was coupled with a 5-thio-D-glucose acceptor to provide a single disaccharide out of four possible anomeric isomers. semanticscholar.org

The selective protection and deprotection of hydroxyl groups is a cornerstone of carbohydrate chemistry, enabling the differentiation of positions with similar reactivity. wiley-vch.dersc.org this compound contains multiple hydroxyl groups, and the ability to single out one for reaction while others are masked is essential for building complex derivatives. rsc.org Strategies often exploit the subtle differences in steric hindrance and electronic properties between primary and secondary hydroxyls. wiley-vch.dersc.org

Bulky protecting groups, such as trityl and silyl (B83357) ethers, are commonly used to selectively protect the less sterically hindered primary hydroxyl groups. rsc.org In the synthesis of this compound donors, cyclic protecting groups are particularly effective. For example, an acetonide or a 3-pentylidene group can be used to protect the vicinal C-3 and C-4 diol. clockss.org The choice of this cyclic protecting group can play a significant role in directing the stereochemical outcome of subsequent glycosylation reactions. clockss.org The acetonide group, for instance, is thought to block the α-face of the molecule, thereby favoring the approach of a glycosyl acceptor from the β-face. clockss.org

Table 1: Examples of Regioselective Protection in this compound Synthesis

| Starting Material | Reagent | Protected Group(s) | Purpose |

| D-Psicose | TBDPSCl | Primary alcohols (C1, C6) | Initial protection to allow manipulation of secondary hydroxyls. clockss.org |

| 1,6-Di-O-TBDPS-D-psicose | Acetone | C3/C4 diol | Forms a cyclic acetonide to protect the vicinal diol and influence stereoselectivity. clockss.org |

| 1,6-Di-O-TBDPS-D-psicose | 3-Pentanone | C3/C4 diol | Installs a larger pentylidene group for enhanced steric shielding. clockss.org |

This table is interactive. Click on the headers to sort the data.

Glycosylation is the pivotal reaction for forming the glycosidic bond that links this compound to other molecules. nih.gov The mechanism often proceeds through a highly reactive oxocarbenium ion intermediate. nih.govumsl.edu The stereocontrol of this reaction is challenging due to the congested nature of the ketohexofuranose anomeric center. semanticscholar.org

The choice of protecting groups on the psicofuranosyl donor is a key determinant of stereoselectivity. vu.nl Research has shown that a 3,4-O-isopropylidene (acetonide) protected D-psicofuranosyl donor provides high β-selectivity in N-glycosylation reactions with pyrimidine (B1678525) bases. clockss.org Using the Vorbrüggen method with TMSOTf as a promoter, N-glycosylation of uracil, thymine, and N4-benzoylcytosine resulted in β/α ratios ranging from 7:1 to 8:1. clockss.org This selectivity is attributed to the acetonide group sterically hindering the α-face of the furanose ring. clockss.org

For S-glycosylation with thiols, where initial β-selectivity was poor, modifying the protecting group strategy was effective. clockss.org Replacing the C-3/4 acetonide with a larger 3-pentylidene group on the D-psicofuranosyl donor significantly improved the β-selectivity in reactions with thiophenol, achieving a β/α ratio of 7:1. clockss.org

Table 2: Stereoselective Glycosylation using D-Psicofuranosyl Donors

| Donor Protecting Groups | Acceptor | Promoter | Product | β/α Ratio |

| 1,6-di-O-benzoyl-3,4-O-isopropylidene | O,O'-Bis(trimethylsilyl)uracil | TMSOTf | 1-(D-psicofuranosyl)uracil clockss.org | 7:1 |

| 1,6-di-O-benzoyl-3,4-O-isopropylidene | O,O'-Bis(trimethylsilyl)thymine | TMSOTf | 1-(D-psicofuranosyl)thymine clockss.org | 8:1 |

| 1,6-di-O-benzoyl-3,4-O-isopropylidene | Thiophenol | TMSOTf | Phenyl-thio-D-psicofuranoside clockss.org | 3:1 |

| 1,6-di-O-benzoyl-3,4-O-(3-pentylidene) | Thiophenol | TMSOTf | Phenyl-thio-D-psicofuranoside clockss.org | 7:1 |

This table is interactive. Click on the headers to sort the data.

Advanced Synthetic Techniques Utilizing this compound as a Precursor

With robust methods for the synthesis of this compound building blocks established, attention has turned to incorporating them into more complex architectures using advanced synthetic platforms. These techniques offer enhanced efficiency and access to a wider range of molecular diversity.

Solid-phase synthesis has revolutionized the preparation of peptides and oligonucleotides, and its principles are increasingly applied to complex carbohydrate synthesis. diva-portal.org In this technique, the initial sugar moiety is anchored to an insoluble polymer support (resin), allowing for the use of excess reagents to drive reactions to completion. researchgate.net Purification is simplified to washing the resin, which removes excess reagents and byproducts. researchgate.net

This methodology is highly amenable to the synthesis of glycoconjugate libraries. researchgate.net A typical solid-phase oligosaccharide synthesis involves attaching a fully protected this compound unit to the solid support via a linker. diva-portal.org This is followed by a repetitive cycle of selective deprotection of a specific hydroxyl group and subsequent glycosylation with another sugar donor. diva-portal.org After the desired sequence is assembled, the final glycoconjugate is cleaved from the resin. diva-portal.org This approach allows for the systematic and rapid assembly of complex this compound-containing oligosaccharides and glycoconjugates. nih.gov

Chemo-enzymatic synthesis combines the strengths of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). nih.gov This approach is particularly powerful in carbohydrate chemistry, where enzymes can perform specific transformations that are difficult to achieve with conventional reagents. mdpi.com

One key application is in achieving anomeric purity. mdpi.com A chemical glycosylation might produce a mixture of α and β anomers that are challenging to separate chromatographically. An enzyme that selectively hydrolyzes only one of the anomers can be used to remove the unwanted isomer, leaving the desired anomer in high purity. mdpi.com For example, a fungal β-N-acetylhexosaminidase can be used for its high chemo- and regioselectivity towards β-anomeric derivatives, allowing for the isolation of the corresponding α-anomer. mdpi.com This strategy merges a nonselective chemical glycosylation step with a highly selective enzymatic purification step, providing an efficient route to anomerically pure this compound derivatives. nih.govmdpi.com

Challenges and Innovations in High-Purity this compound Synthesis

The synthesis of high-purity this compound and its derivatives is a complex task fraught with significant chemical challenges. As a rare sugar, the limited availability and high cost of D-psicose, the parent monosaccharide, historically restricted extensive research and development. clockss.org However, recent advancements in mass production, such as the enzymatic transformation of D-fructose using D-tagatose-3-epimerase, have made D-psicose more commercially accessible, spurring further investigation into its chemical synthesis. clockss.orgclockss.org

The primary hurdles in synthesizing psicofuranosides lie in controlling stereoselectivity at the anomeric center, developing efficient glycosylation methods, and purifying the final product to a high degree. The furanose ring's flexible nature and the presence of multiple hydroxyl groups necessitate sophisticated strategies involving protecting groups and stereoselective catalysts.

Key Challenges:

Glycosyl Donor Stability and Reactivity: The choice of the glycosyl donor is critical. The donor must be stable enough for storage and handling but sufficiently reactive under specific conditions to glycosylate the acceptor molecule efficiently.

Protecting Group Strategy: The synthesis requires a multi-step protecting group strategy to selectively mask hydroxyl groups, directing the reaction to the desired anomeric position. The subsequent deprotection steps must be high-yielding and free of side reactions to ensure the final product's purity.

Purification: The separation of anomeric mixtures and other reaction by-products is often challenging. High-purity psicofuranosides typically require meticulous purification techniques, such as flash column chromatography, which can be time-consuming and impact the final isolated yield. clockss.orgclockss.org

Innovations in Synthesis and Purification:

To overcome these challenges, researchers have developed innovative methodologies focusing on novel glycosyl donors and optimized reaction conditions. A significant breakthrough has been the development of highly stereoselective glycosylation reactions.

One of the most effective innovations is the use of specific psicofuranosyl donors that exhibit excellent β-selectivity. For instance, benzyl (B1604629) D-psicosyl phthalate (B1215562) has been identified as an efficient D-psicofuranosyl donor for a wide range of glycosyl acceptors, including monosaccharides, aliphatic alcohols, and complex lipids like ceramide. clockss.orgclockss.org The reaction, promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), proceeds through a cyclic oxonium intermediate, where steric hindrance directs the incoming acceptor to attack from the β-face, yielding the β-D-psicofuranoside with high selectivity. clockss.org

The choice of catalyst and reaction conditions plays a crucial role in the success of these syntheses. Scandium triflate has also been explored as a catalyst for D-psicofuranosylation reactions, successfully affording α-D-psicofuranosides. researchgate.net Fine-tuning parameters such as temperature and solvent is essential for maximizing yield and selectivity. For example, initiating the TMSOTf-promoted glycosylation at low temperatures (e.g., -40 °C) has been shown to enhance the reaction's efficiency. clockss.org

The table below summarizes the results of a β-selective D-psicofuranosylation using a phthalate donor with various alcohol acceptors, highlighting the high yields and excellent stereoselectivity achieved through these innovative methods.

| Entry | Acceptor (Alcohol) | Time (h) | Yield (%) | Anomer Ratio (α:β) |

| 1 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 0.5 | 85 | 0:100 |

| 2 | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 0.5 | 92 | 0:100 |

| 3 | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | 1 | 82 | 0:100 |

| 4 | Cholesterol | 1 | 90 | 0:100 |

| 5 | Phenol | 1 | 87 | 0:100 |

This table presents data on the stereoselective β-D-psicofuranosylation of various alcohols, demonstrating the high efficiency and selectivity of the method.

Further innovations include improved synthetic routes to the glycosyl donors themselves. An enhanced synthesis of a key D-psicose derivative was developed from D-ribose, involving a selective oxidation and mono-benzoylation, which streamlined the preparation of the necessary starting materials. clockss.org The purification of both intermediate and final products relies heavily on flash column chromatography on silica (B1680970) gel, a standard but critical step for ensuring high purity. clockss.orgclockss.org All moisture-sensitive reactions are typically conducted under an inert argon atmosphere with dried solvents to prevent unwanted side reactions. clockss.org

These strategic innovations in donor design, reaction control, and purification have significantly advanced the ability to synthesize high-purity this compound and its derivatives, paving the way for further exploration of their chemical and biological properties.

Derivatization and Rational Design of Psicofuranose Analogs for Research Applications

Synthesis of Psicofuranosyl Nucleoside Analogs

The synthesis of nucleoside analogs based on the psicofuranose scaffold has been a significant area of research. These analogs are designed to mimic natural nucleosides and interfere with various biological processes, such as viral replication and cancer cell proliferation scispace.comnih.gov. By introducing modifications to the sugar moiety, researchers can influence the conformational properties of the nucleoside, which can in turn affect its biological activity.

The synthesis of spirocyclic nucleosides derived from this compound is a challenging yet rewarding endeavor in medicinal chemistry thieme-connect.dethieme-connect.de. One of the pioneering examples in this field is the natural product hydantocidin, a spironucleoside with potent herbicidal activity, which has inspired the synthesis of various analogs thieme-connect.de. The introduction of a spirocyclic moiety at different positions of the this compound ring allows for the exploration of diverse chemical space and the development of novel bioactive compounds thieme-connect.dethieme-connect.denih.goveurekaselect.com. For instance, spiro-functionalized nucleosides have been investigated for their potential as antiviral and antitumor agents thieme-connect.denih.gov.

Conformationally constrained nucleoside analogs are designed to lock the furanose ring in a specific pucker, which is often crucial for biological activity nih.govcalstate.edu. The conformation of the sugar moiety in a nucleoside plays a critical role in its interaction with enzymes such as polymerases and kinases nih.gov. By restricting the conformational flexibility of the this compound ring, researchers can design analogs with improved biological profiles calstate.edu.

Various synthetic strategies have been developed to introduce conformational constraints into the this compound core researchgate.net. These strategies often involve the formation of additional rings or bridges within the sugar structure scispace.comcalstate.edu. The resulting bicyclic or tricyclic nucleoside analogs exhibit a fixed sugar conformation, which can lead to enhanced target selectivity and potency scispace.comnih.gov. The rational design of these analogs is often guided by computational modeling to predict the most favorable conformations for interaction with specific biological targets nih.gov.

Creation of this compound-Based Glycoconjugates and Glycomimetics

Glycoconjugates and glycomimetics play crucial roles in a wide array of biological processes, including cell-cell recognition, signaling, and immune responses nih.govsemanticscholar.orgnih.gov. The unique stereochemistry of this compound makes it an interesting building block for the synthesis of novel glycoconjugates and glycomimetics with potential applications in drug discovery and chemical biology nih.gov.

"Click chemistry" has emerged as a powerful tool for the efficient synthesis of complex molecules, including glycoconjugates. The synthesis of "clickable" this compound derivatives, such as glycocarbamates, allows for their facile conjugation to other molecules of interest, including peptides, lipids, and fluorescent dyes researchgate.net. This approach enables the creation of diverse libraries of this compound-based glycoconjugates for various research applications. For example, solid-phase synthesis has been employed to create homoligomers of clickable this compound glycocarbamates, which can self-assemble into nanovesicles for applications such as drug delivery researchgate.net.

Design and Synthesis of Enzyme Inhibitors Based on this compound Scaffolds

The development of enzyme inhibitors is a cornerstone of drug discovery nih.govdrugbank.com. The this compound scaffold has been utilized in the rational design and synthesis of inhibitors targeting specific enzymes, particularly those involved in glycosylation pathways nih.govsemanticscholar.orgbeilstein-journals.orgresearchgate.net.

Glycosyltransferases (GTs) are a large family of enzymes responsible for the synthesis of complex carbohydrates and glycoconjugates nih.govsemanticscholar.org. Dysregulation of GT activity is associated with various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets nih.govsemanticscholar.org. The design of GT inhibitors is challenging due to the complexity of their catalytic mechanisms and the often weak binding of their natural substrates nih.gov.

This compound has been explored as a scaffold for the development of transition-state analog inhibitors of GTs researchgate.net. By mimicking the proposed transition state of the enzymatic reaction, these this compound-based compounds can act as potent and selective inhibitors researchgate.net. For instance, a novel synthetic strategy has been developed to produce 3-acetamido-3-deoxy-D-psicofuranose derivatives as potential precursors for N-acetylglucosaminyltransferase (GnT) inhibitors nih.govsemanticscholar.orgbeilstein-journals.orgresearchgate.net. These inhibitors are designed based on computational models of the enzyme's transition state and often incorporate a thiophenyl or similar moiety to mimic the leaving group of the sugar donor substrate researchgate.net.

Analogs Targeting Glycogen Phosphorylase

A comprehensive review of scientific literature reveals no specific research focused on the derivatization and rational design of this compound analogs as inhibitors of glycogen phosphorylase. While the rational design of enzyme inhibitors is a robust field, and various glucose analogs have been explored as inhibitors for this particular enzyme, there is a notable absence of studies centered on this compound for this application.

Research into glycogen phosphorylase inhibitors has traditionally focused on glucose-based derivatives, leveraging the natural substrate's structure to achieve competitive inhibition at the catalytic site. These efforts have led to the development of several classes of potent inhibitors. However, similar explorations using this compound, a ketose epimer of fructose (B13574), have not been reported in the available scientific literature.

Therefore, due to the lack of published research on the synthesis, kinetic evaluation, or structural analysis of this compound analogs targeting glycogen phosphorylase, no detailed research findings or data tables can be provided for this section.

Compound Names Mentioned

Advanced Spectroscopic and Computational Methodologies for Psicofuranose Structure and Conformational Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including carbohydrates like psicofuranose, in solution. It provides detailed information about the connectivity of atoms and their local electronic environments.

1D and 2D NMR Techniques (e.g., COSY, HSQC) for Anomeric and Positional Assignments

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are routinely used to obtain initial structural information. The chemical shifts and coupling constants in ¹H NMR spectra provide insights into the types of protons present and their neighboring environments. ¹³C NMR spectroscopy helps in determining the carbon skeleton and identifying different types of carbon atoms.

Two-dimensional (2D) NMR techniques are particularly powerful for establishing connectivity and assigning signals in complex carbohydrate structures. Correlation Spectroscopy (COSY) reveals scalar couplings between protons, helping to identify coupled spin systems and establish proton-proton connectivity through bonds,. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton and carbon signals that are directly bonded, which is essential for assigning specific carbon signals to their attached protons,. Other techniques like Heteronuclear Multiple Bond Correlation (HMBC) can provide information about couplings over two or three bonds, aiding in the assignment of quaternary carbons and confirming longer-range connectivity. These techniques are vital for unambiguously assigning the signals corresponding to the anomeric center and other positions within the this compound ring and its substituents,,. Automated NMR-based structure elucidation platforms also utilize these 1D and 2D NMR data for efficient structural determination,,,.

Conformational Studies via NMR (e.g., Pseudorotational Analysis)

NMR spectroscopy can also provide valuable information about the conformation of the furanose ring in solution. Analysis of vicinal proton-proton coupling constants (³JHH) within the ring can be used to estimate dihedral angles and, consequently, the preferred conformation of the furanose ring.,. For five-membered rings like furanoses, conformational analysis often involves the concept of pseudorotation, which describes the low-energy puckering motions of the ring. Parameters derived from NMR data, such as pseudorotational phase angle (P) and puckering amplitude (Φm), can characterize the dynamic conformational equilibrium in solution,,. Different conformers (e.g., envelope (E) and twist (T) forms) have distinct pseudorotational parameters, and their relative populations can be estimated from averaged NMR parameters if the interconversion is fast on the NMR timescale.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure, including the absolute configuration and conformation, of molecules in the crystalline solid state,. For this compound derivatives, X-ray diffraction analysis provides unambiguous information that complements solution-state studies by NMR.

Crystal structures of various this compound derivatives have been determined by X-ray diffraction. For example, the crystal structure of 6-deoxy-α-L-psicofuranose confirmed its α-furanose ring structure in the crystal, adopting a ³T₄ (or E₄) conformation,. The crystal structure of 1,2:3,4-di-O-isopropylidene-β-D-psicofuranose established the stereochemistry of the anomeric spiroacetal and revealed the molecular packing and hydrogen bonding network in the crystal,,. Studies on disaccharides containing this compound units, such as α-D-glucopyranosyl β-D-psicofuranoside and α-D-galactopyranosyl β-D-psicofuranoside, determined by single-crystal X-ray diffraction, have shown that the this compound rings in these disaccharides adopt an intermediate conformation between ⁴E and ⁴T₃ in the solid state. These crystallographic studies provide crucial reference points for validating theoretical models and understanding the intrinsic conformational preferences of the this compound ring.

Computational Chemistry Approaches

Computational chemistry methods play an increasingly important role in understanding the structural and conformational properties of molecules like this compound, often providing insights that are difficult to obtain solely from experimental techniques.

Molecular Modeling (e.g., Ab Initio Calculations, Molecular Dynamics Simulations) for Conformational Landscapes

Molecular modeling techniques, including ab initio calculations and molecular dynamics (MD) simulations, are used to explore the conformational landscape of this compound and its derivatives,,,,,. Ab initio calculations, based on quantum mechanics, can predict the relative energies and geometries of different conformers, providing a detailed picture of the potential energy surface,. These calculations can help identify stable conformers and the energy barriers between them. MD simulations, on the other hand, simulate the time evolution of a molecular system, allowing for the study of conformational dynamics and the sampling of different conformations in solution or other environments,,,,. Combined ab initio and MD simulations have been used for conformational analysis of furanose rings, exploring pseudorotational parameters and preferred conformations,. These computational methods can complement NMR studies by providing a theoretical framework for interpreting experimental observations and predicting conformational behavior.

Prediction of Binding Affinities for Designed Analogs

Computational methods are also widely used in the design and evaluation of potential this compound analogs with desired biological activities. Techniques such as molecular docking and more advanced methods like deep learning are employed to predict the binding affinities of designed molecules to target proteins,,,,. This is particularly relevant when designing inhibitors or other bioactive molecules based on the this compound scaffold. By simulating the interaction between a this compound analog and a target site, computational methods can estimate the strength of the interaction and help prioritize synthesis and experimental testing of the most promising candidates,,. While direct examples for this compound itself in this context are less prevalent in the provided snippets, the general principles of computational binding affinity prediction are highly applicable to the study of its designed analogs in drug discovery,,,.

Verification of Stereochemical Purity and Anomeric Ratios in Synthetic Products

The synthesis of this compound derivatives often yields mixtures of anomers (α and β) and may contain other stereoisomers or impurities. Analytical techniques are employed to assess the stereochemical purity of the synthesized compounds and to quantify the ratio of the anomers present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organic molecules, including carbohydrates and nucleosides libretexts.org. It is widely used to determine the configuration at stereocenters and to assess the purity of a sample libretexts.orgwikipedia.org. For furanose rings, such as in this compound, analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra provides information about the anomeric configuration and the relative proportions of the α and β anomers researchgate.net. The chemical shifts and coupling constants observed in the NMR spectra are sensitive to the stereochemical environment of the nuclei libretexts.org. For instance, the integration of specific signals in the ¹H NMR spectrum corresponding to each anomer allows for the determination of their ratio in a mixture beilstein-journals.org. Quantitative NMR (qNMR), which relies on the direct proportionality between the area of an NMR signal and the concentration of the species, can be used for accurate purity determination and anomeric ratio quantification wikipedia.orgmestrelab.com.

Research findings highlight the application of these methods in the synthesis of this compound derivatives. For example, in the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives, ¹H NMR spectroscopy was used to determine a 3:2 ratio of anomers based on the integration of signals from the acetamide (B32628) group beilstein-journals.org. In another study involving the synthesis of methylated D-psicose derivatives, the product was isolated as a mixture of inseparable anomers in a 4:1 ratio, which was determined by NMR spectroscopy mdpi.com. Further modification of this mixture into isopropylidene derivatives allowed for the isolation and characterization of the pure α and β anomers by NMR mdpi.com.

Stereochemical assignments of the anomeric position in synthetic psicofuranosides have been performed by comparing spectroscopic data, such as coupling constants in ¹H NMR and chemical shifts in ¹³C NMR, with those of structurally related known compounds clockss.org. While NOE NMR techniques have been attempted to determine anomeric configurations, they can sometimes be ambiguous beilstein-journals.org. In cases where spectroscopic methods are not definitive, obtaining suitable crystals for single-crystal X-ray analysis can provide unambiguous determination of stereochemistry beilstein-journals.org.

The choice of synthetic route and reaction conditions can significantly influence the anomeric ratio of the products. For instance, N-glycosidation of a this compound derivative with pyrimidine (B1678525) bases using the Vorbrüggen method resulted in β/α ratios ranging from 7:1 to 8:1, depending on the specific base clockss.org. Modification of the protecting group at the 3,4-positions of the this compound donor was shown to increase the β-selectivity in S-glycosidation reactions clockss.org.

The following table illustrates typical anomeric ratios observed in the synthesis of certain this compound derivatives based on research findings:

| Synthetic Product | Anomeric Ratio (β:α or α:β) | Analytical Method Used | Source |

| Methyl 3-acetamido-3-deoxy-6-O-pivaloyl-α/β-D-psicofuranosides | 2:3 (α:β) | ¹H NMR | beilstein-journals.org |

| 3,4,6-Tri-O-methyl-d-psicose | 4:1 (anomers) | NMR | mdpi.com |

| 1-(D-psicofuranosyl)uracil | 7:1 (β:α) | ¹H NMR | clockss.org |

| 1-(D-psicofuranosyl)thymine | 8:1 (β:α) | ¹H NMR | clockss.org |

| 1-(D-psicofuranosyl)-N4-benzoylcytosine | 7:1 (β:α) | ¹H NMR | clockss.org |

| 1-Dodecyl 1,6-O-benzoyl-3,4-O-isopropylidene-2-thio-D-psicofuranoside | 7:1 (β:α) | Not explicitly stated | clockss.org |

These examples demonstrate the importance of analytical techniques like NMR and chromatography in characterizing the stereochemical outcome of synthetic procedures and verifying the purity of the resulting this compound compounds.

Future Research Directions and Advanced Applications of Psicofuranose

Potential for Rationally Designed Glycomaterials and Nanostructures

The structural characteristics of psicofuranose offer potential for the rational design of novel glycomaterials and nanostructures. Research has explored the synthesis of clickable this compound glycocarbamates that self-assemble into nanovesicular and spherical nanostructures. researchgate.net This self-assembly into well-defined nanoarchitectures is less commonly observed in furanoside oligomers compared to pyranoside derivatives. researchgate.net

These amphiphilic glycocarbamates, derived from D-(-)-fructose, can be synthesized through solid-phase methods. researchgate.net The resulting nanostructures, such as spherical vesicles ranging from 200 to 800 nm, exhibit thermal and proteolytic stability. researchgate.net Studies have investigated the influence of factors like chain length, monomer modification, and aggregation methods on the resulting glycomaterial shapes and properties. researchgate.netacs.org The self-assembly process can be influenced by cationic stimuli and metal ions like Cu²⁺ and Zn²⁺. researchgate.net

Furthermore, these nanostructures have shown potential for encapsulating hydrophobic drugs, such as curcumin (B1669340), and studies have investigated their drug release properties. researchgate.net The excitation-dependent fluorescence observed in some synthetic oligosaccharide nanostructures, including those potentially derived from furanosides, suggests their utility in optical devices and imaging applications. researchgate.netacs.org Future efforts are directed towards expanding the library of triazole-linked glycocarbamates to create diverse nanoassembled structures for various applications. researchgate.net This research area highlights the potential of synthetic oligosaccharides, including this compound derivatives, as a foundation for understanding carbohydrate interactions in nature and creating functional nano-architectures. researchgate.netacs.org

Advancements in Combinatorial Biosynthesis and Enzymatic Engineering for this compound Production

Advancements in combinatorial biosynthesis and enzymatic engineering hold significant promise for improving the production of this compound and its derivatives. This compound can be naturally found as a metabolite in plants and microorganisms. Enzymatic methods, such as the epimerization of fructose (B13574) using psicose 3-epimerase, are common approaches for its synthesis. nih.gov This enzyme catalyzes the conversion of fructose to psicose, which can then be converted to this compound. Microbial oxidation-reduction procedures combined with enzymatic epimerizations of ketohexoses also represent synthetic routes.

Industrial production often relies on large-scale enzymatic conversion of fructose. Combinatorial biosynthesis, which involves combining enzymes from different pathways or organisms, can be used to generate structurally diversified molecules or improve the production of specific compounds. frontiersin.orgpsu.edunih.gov While much of the focus in combinatorial biosynthesis has been on polyketides and peptides, the principles can be extended to carbohydrates like this compound. psu.edunih.govresearchgate.net

Protein engineering strategies, such as enhancing catalytic activity, varying substrate selectivity, and improving enzyme stability, are being applied to enzymes involved in the production of natural products, including potentially those related to this compound biosynthesis. mit.edu This can involve modifying existing enzymes or constructing de novo pathways. mit.edu The natural promiscuity and modular nature of some enzymes make them suitable targets for combinatorial studies aimed at producing new-to-nature metabolites. mit.edu Applying these strategies to this compound biosynthesis could lead to more efficient and potentially novel production methods.

Development of Next-Generation Enzyme Probes and Inhibitors

This compound and its derivatives are being explored in the development of next-generation enzyme probes and inhibitors, particularly targeting glycosyltransferases. Glycosyltransferases (GTs) are crucial enzymes responsible for the biosynthesis of complex glycans and glycoconjugates involved in numerous biological processes, including cell-cell communication and immune responses. nih.gov Dysregulation of GTs is linked to various diseases, including cancer. nih.gov Therefore, inhibitors of GTs have significant therapeutic potential. nih.gov

This compound scaffolds are being investigated as a basis for designing transition state analogue inhibitors of glycosyltransferases. researchgate.netsav.sk This approach is based on the understanding of the enzyme's catalytic mechanism and the structure of the transition state. nih.govresearchgate.net Although the catalytic mechanism of GTs is complex and not fully understood, various strategies are being employed to find effective inhibitors, including the design of acceptor analogues, donor analogues, and transition state mimetics. nih.gov

Activity-based probes (ABPs) are valuable tools for identifying and characterizing enzyme inhibitors and understanding their mechanisms of action. plos.orgchemrxiv.org ABPs often bind to the target enzyme's active site similarly to native substrates and can serve as starting points for designing substrate scaffolds or inhibitors. plos.org this compound derivatives could potentially be incorporated into such probes or inhibitors to target specific glycosyltransferases or other enzymes that interact with furanose sugars. Research in this area aims to develop selective probes and inhibitors that can be used to study enzyme function in complex biological samples and potentially lead to new therapeutic agents. plos.orgchemrxiv.org

Exploration of Novel Biological Roles and Mechanisms of Action

The exploration of novel biological roles and mechanisms of action for this compound is an ongoing area of research. While naturally found as a metabolite in some organisms, its full spectrum of biological activities is still being uncovered. this compound is a sugar moiety of the nucleoside antibiotic psicofuranine (B1678265). nih.gov Psicofuranine itself has associated biological activities. uni.lunih.gov

Studies have investigated the potential biological activities of this compound derivatives, including promising activity against various pathogens, suggesting potential therapeutic uses. The mechanism of action of this compound and its derivatives is believed to involve interactions with specific molecular targets and pathways. For instance, inhibitors derived from this compound could interfere with glycan biosynthesis by targeting glycosyltransferases, thereby disrupting processes like cell-cell communication and immune response.

Furthermore, this compound has been identified as a component in natural products with observed biological effects. For example, D-psicofuranose was found in the ethyl acetate (B1210297) fraction of Borreria verticillata, a plant exhibiting antinociceptive activity. frontiersin.org While the specific contribution of this compound to this activity requires further investigation, its presence suggests potential biological relevance. Research continues to explore its role in various biological contexts and to elucidate the precise molecular mechanisms through which it and its derivatives exert their effects.

Integration of Computational and Experimental Methodologies in this compound Research

The integration of computational and experimental methodologies is becoming increasingly important in this compound research. Computational methods, such as molecular docking studies, can be used to predict the interactions of this compound derivatives with target enzymes, such as glycosyltransferases. researchgate.net These studies can help in the rational design of potential enzyme inhibitors by evaluating their binding affinity to the enzyme's active site. researchgate.net

Computational chemistry tools can also provide insights into the structural and conformational properties of this compound and its derivatives. For example, computational methods have been used to evaluate the structural similarities of potential inhibitors to the transition state of enzymatic reactions. researchgate.net

Experimental techniques, such as NMR spectroscopy and X-ray analysis, are crucial for characterizing the synthesized compounds and confirming their structures and anomeric configurations. researchgate.netresearchgate.netresearchgate.netmdpi.comasm.org For instance, NMR spectroscopy has been used to study the conformational dynamics of this compound in solution and analyze the formation of complexes, such as the psicose-borate complex. nih.govasm.org X-ray analysis provides detailed information about the crystal structure and molecular conformation. researchgate.net

The combination of computational predictions and experimental validation allows for a more efficient and targeted approach in designing and synthesizing new this compound derivatives with desired properties, whether for material science, biological applications, or enzyme inhibition. researchgate.netfrontiersin.orgresearchgate.netsemanticscholar.org

Addressing Remaining Research Challenges in this compound Synthesis and Characterization

Despite progress, several research challenges remain in the synthesis and characterization of this compound and its derivatives. One significant challenge in synthesizing furanose derivatives, including this compound, can be controlling the anomeric configuration. researchgate.net Studies have noted variations in the alpha/beta anomeric ratio depending on the reaction conditions and the specific derivative being synthesized. researchgate.net Achieving high stereochemical purity in synthesized derivatives is crucial for ensuring predictable biological activity and material properties.

Another challenge lies in the stability of some this compound derivatives under standard experimental conditions, which can hinder their biological evaluation. beilstein-journals.org Developing synthetic strategies that yield more stable analogs is an important research direction. beilstein-journals.org

Furthermore, the complexity of enzymatic mechanisms involving sugars and glycoconjugates, such as those catalyzed by glycosyltransferases, makes the rational design of targeted inhibitors challenging. nih.gov Factors like the participation of multiple components in the transition state, weak binding of enzymes to natural substrates, and a lack of comprehensive structural data for many enzymes contribute to this difficulty. nih.gov

Q & A

Q. Q1. What experimental strategies are recommended for synthesizing psicofuranose derivatives with high stereochemical purity?

Methodological Answer: Synthesis should prioritize regioselective protection/deprotection of hydroxyl groups and stereocontrol via enzymatic catalysis or chiral auxiliaries. For example, use in vitro enzymatic reactions (e.g., glycosyltransferases) to ensure stereochemical fidelity . Characterization via - and -NMR, coupled with polarimetry, is critical to verify purity. Comparative analysis with synthetic standards (if available) or computational modeling (DFT) can resolve ambiguities .

Q. Q2. How should researchers address inconsistencies in spectroscopic data (e.g., NMR or MS) during this compound characterization?

Methodological Answer: Contradictions in spectral data require systematic validation:

Reproduce experiments under controlled conditions (temperature, solvent).

Cross-reference with high-resolution mass spectrometry (HRMS) and 2D-NMR (COSY, HSQC) for structural confirmation.

Compare results with published datasets in authoritative repositories (e.g., Biological Magnetic Resonance Data Bank) .

Document discrepancies transparently in supplementary materials to aid peer review .

Q. Q3. What criteria define a rigorous literature review for this compound-related research?

Methodological Answer: A robust review should:

Prioritize primary sources (peer-reviewed journals, patents) over non-academic databases.

Use keyword combinations (e.g., "this compound biosynthesis," "unusual sugar synthesis") in platforms like SciFinder or PubMed.

Critically evaluate conflicting findings (e.g., biosynthetic pathways in Streptomyces vs. synthetic routes) and identify knowledge gaps .

Advanced Research Questions

Q. Q4. How can researchers elucidate the role of this compound in non-canonical enzymatic pathways, such as guvermectin biosynthesis?

Methodological Answer:

Gene cluster identification: Use genome mining tools (e.g., antiSMASH) to locate this compound-associated biosynthetic gene clusters (BGCs). Validate via gene knockout/complementation experiments .

Enzymatic assays: Purify candidate enzymes (e.g., phosphoribohydrolases) and test substrate specificity using synthetic intermediates like psicofuranine 6'-phosphate (PMP) .

Structural analysis: Employ X-ray crystallography or cryo-EM to resolve active-site interactions driving substrate specificity .

Q. Q5. What experimental designs are optimal for studying this compound’s conformational dynamics in solution?

Methodological Answer:

Nuclear Overhauser Effect (NOE) NMR: Map spatial proximity of protons to infer ring puckering and flexibility.

Molecular dynamics (MD) simulations: Parameterize force fields using quantum mechanical calculations (e.g., MP2/cc-pVTZ) to model solvent effects.

Isotopic labeling: Use - or -labeled this compound to enhance spectral resolution in time-resolved studies .

Q. Q6. How can researchers resolve contradictions between in vitro enzymatic activity and in vivo this compound production yields?

Methodological Answer:

Metabolic flux analysis: Track carbon labeling patterns to identify rate-limiting steps in pathways.

Heterologous expression: Express target BGCs in model hosts (e.g., S. coelicolor) to isolate pathway-specific bottlenecks.

Proteomic profiling: Quantify enzyme abundance and post-translational modifications under native vs. synthetic conditions .

Methodological Frameworks for Research Design

Q. Q7. How can the PICOT framework be adapted to structure hypotheses in this compound enzymology studies?

Methodological Answer:

- Population (P): Target enzyme system (e.g., GvmB phosphoribohydrolase).

- Intervention (I): Substrate analogs or site-directed mutagenesis.

- Comparison (C): Wild-type vs. mutant enzyme kinetics.

- Outcome (O): Catalytic efficiency () or product yield.

- Time (T): Reaction half-life or steady-state time courses .

Q8. What FINER criteria should guide the evaluation of novel this compound research questions?

Methodological Answer:

- Feasible: Assess resource availability (e.g., isotopic labels, specialized NMR facilities).

- Interesting: Align with unresolved challenges (e.g., enzymatic promiscuity in sugar biosynthesis).

- Novel: Explore understudied aspects (e.g., this compound’s role in microbial communication).

- Ethical: Adhere to biosafety protocols for genetically modified organisms.

- Relevant: Address gaps in glycobiology or drug discovery .

Data Presentation and Reproducibility

Q. Q9. What are best practices for presenting this compound structural data in publications?

Methodological Answer:

Tables: Include crystallographic parameters (space group, ) or NMR assignment tables with δ (ppm) and coupling constants ().

Figures: Use color-coded stereochemical diagrams (e.g., PyMOL) for enzyme-substrate complexes.

Supplementary Materials: Provide raw spectral data, MD simulation trajectories, and annotated gene cluster sequences .

Q. Q10. How can researchers ensure experimental reproducibility in this compound synthesis?

Methodological Answer:

Detailed protocols: Specify reaction conditions (temperature, pH, cofactors) and purification steps (HPLC gradients, column specifications).

Reference standards: Deposit synthetic intermediates in public repositories (e.g., PubChem).

Independent validation: Collaborate with third-party labs to replicate key steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。